molecular formula C23H20BrNO5S B2940186 Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-bromobenzoyl)amino]-4-methylthiophene-3-carboxylate CAS No. 476365-22-7

Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-bromobenzoyl)amino]-4-methylthiophene-3-carboxylate

Cat. No. B2940186
CAS RN: 476365-22-7
M. Wt: 502.38
InChI Key: QHKXSTKYXSROJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-bromobenzoyl)amino]-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H20BrNO5S and its molecular weight is 502.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of pharmacologically active benzo[b]thiophen derivatives, highlighting its utility in creating compounds with potential therapeutic applications. This work demonstrates its role in producing derivatives through bromination and reactions with thiourea or substituted thioureas, leading to a variety of tertiary amines and substituted 2-hydroxyethylamines (Chapman et al., 1971).
  • Ethyl (4R)-3-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-thiazolane-4-carboxylate and related compounds were synthesized, demonstrating the chemical versatility of similar structures in creating chiral thiazolidine esters and N-substituted dihydrobenzothiazoles (Katritzky et al., 2002).

Biological Activities

  • A series of benzothiazole acylhydrazones were synthesized and evaluated for their anticancer activity, showing that substitutions at specific positions on the benzothiazole scaffold modulate the antitumor property. This research illustrates the potential of structurally similar compounds in medicinal chemistry for the development of new anticancer agents (Osmaniye et al., 2018).
  • Novel thieno[2,3-d]pyrimidines were synthesized and showed excellent inhibitory activities against plant growth, indicating the potential of such compounds in agricultural applications (Wang et al., 2010).
  • Piperidine substituted benzothiazole derivatives were synthesized and demonstrated good antibacterial and antifungal activities, highlighting the significance of such chemical structures in developing new antimicrobial agents (Shafi et al., 2021).

Synthesis and Antimicrobial Activity

  • The synthesis of new thiazolo[4,5-d]pyrimidines showcased potential antimicrobial properties, emphasizing the chemical's contribution to creating compounds with significant biological activities (Balkan et al., 2001).

properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-bromobenzoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNO5S/c1-3-28-23(27)20-13(2)19(11-14-4-9-17-18(10-14)30-12-29-17)31-22(20)25-21(26)15-5-7-16(24)8-6-15/h4-10H,3,11-12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKXSTKYXSROJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-bromobenzoyl)amino]-4-methylthiophene-3-carboxylate

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